molecular formula C14H19ClN6O3 B12645763 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid CAS No. 5396-26-9

2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid

Cat. No.: B12645763
CAS No.: 5396-26-9
M. Wt: 354.79 g/mol
InChI Key: FTIKKXPJWGWHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core substituted with a chloro and methyl group, along with a diethylguanidine moiety. The presence of nitric acid suggests it may exist as a salt or complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.

    Substitution Reactions: Introduction of the chloro and methyl groups onto the quinazoline ring.

    Guanidine Introduction: The diethylguanidine moiety can be introduced through nucleophilic substitution reactions.

    Formation of the Nitric Acid Salt: The final step involves the reaction of the compound with nitric acid to form the desired salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the guanidine moiety.

    Reduction: Reduction reactions could target the quinazoline ring or the chloro substituent.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline N-oxide, while substitution could introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylquinazolin-2-yl)-1,1-diethylguanidine: Lacks the chloro substituent.

    2-(6-Chloroquinazolin-2-yl)-1,1-diethylguanidine: Lacks the methyl group.

    2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-dimethylguanidine: Has a dimethylguanidine moiety instead of diethylguanidine.

Uniqueness

The presence of both chloro and methyl groups on the quinazoline ring, along with the diethylguanidine moiety, makes 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid unique

Properties

CAS No.

5396-26-9

Molecular Formula

C14H19ClN6O3

Molecular Weight

354.79 g/mol

IUPAC Name

2-(6-chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid

InChI

InChI=1S/C14H18ClN5.HNO3/c1-4-20(5-2)13(16)19-14-17-9(3)11-8-10(15)6-7-12(11)18-14;2-1(3)4/h6-8H,4-5H2,1-3H3,(H2,16,17,18,19);(H,2,3,4)

InChI Key

FTIKKXPJWGWHIT-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)/C(=N/C1=NC(=C2C=C(C=CC2=N1)Cl)C)/N.[N+](=O)(O)[O-]

Canonical SMILES

CCN(CC)C(=NC1=NC(=C2C=C(C=CC2=N1)Cl)C)N.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.